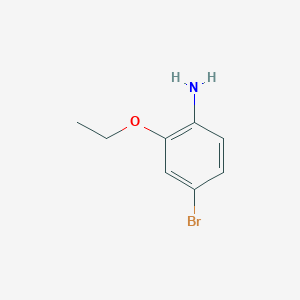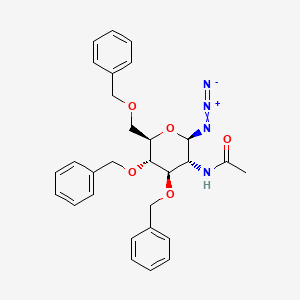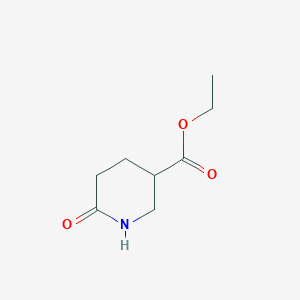
4-Bromo-2-ethoxyaniline
概要
説明
4-Bromo-2-ethoxyaniline is a chemical compound with the molecular formula C8H10BrNO . It has a molecular weight of 216.08 . The compound contains a total of 21 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-ethoxyaniline includes a six-membered aromatic ring, a primary aromatic amine, and an aromatic ether . The compound’s IUPAC Standard InChI isInChI=1S/C8H10BrN/c1-2-6-5-7 (9)3-4-8 (6)10/h3-5H,2,10H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-ethoxyaniline are not detailed in the available resources, anilines in general can undergo a variety of reactions, including reactions with secondary amines, primary amines, and ammonia equivalents .Physical And Chemical Properties Analysis
4-Bromo-2-ethoxyaniline has a molecular weight of 200.076 . More detailed physical and chemical properties are not available in the retrieved resources.科学的研究の応用
I have conducted a search for scientific research applications of 4-Bromo-2-ethoxyaniline , but it appears that there is limited information readily available online for this specific compound. The search results mostly refer to a similar compound, 4-Bromo-2-methoxyaniline , which is used as a reagent in the synthesis of various inhibitors .
Safety and Hazards
4-Bromo-2-ethoxyaniline is classified as a hazardous chemical. It is toxic in contact with skin, causes skin irritation, and may cause serious eye irritation. It may also cause damage to organs through prolonged or repeated exposure .
Relevant Papers The relevant papers for 4-Bromo-2-ethoxyaniline are not specified in the available resources .
作用機序
Target of Action
It is known that anilines, the class of compounds to which 4-bromo-2-ethoxyaniline belongs, often interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 4-Bromo-2-ethoxyaniline is not well-documented. Anilines typically act through their ability to donate and accept protons, owing to the presence of the amino group. This property allows them to interact with various biological targets .
Biochemical Pathways
Anilines are known to be involved in various biochemical reactions, including those in the liver where they can be metabolized to produce reactive species .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Bromo-2-ethoxyaniline are not well-studied. As a small molecule, it is expected to be absorbed in the gastrointestinal tract following oral administration. It is likely distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Anilines can cause a variety of effects at the cellular level, often involving oxidative stress and potential cytotoxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Bromo-2-ethoxyaniline. For instance, its stability may be affected by light, as suggested by the recommendation to store it in a dark place .
特性
IUPAC Name |
4-bromo-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYQWMDMRFFGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574057 | |
| Record name | 4-Bromo-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethoxyaniline | |
CAS RN |
57279-73-9 | |
| Record name | 4-Bromo-2-ethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57279-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-ethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)





![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)


